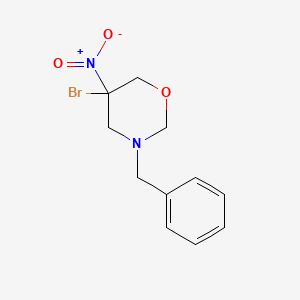
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a chemical compound belonging to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring system with a methyl group and an acetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate typically involves the reaction of 2-methylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-benzothien-3-yl acetate
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl sulfide
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl chloride
Uniqueness
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
| 62331-83-3 | |
Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
(2-methyl-1,1-dioxo-1-benzothiophen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4S/c1-7-11(15-8(2)12)9-5-3-4-6-10(9)16(7,13)14/h3-6H,1-2H3 |
InChI Key |
HSJVVQFRXCUDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








